N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide-based small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 2,3-dihydrobenzofuran moiety linked via a sulfonamide group to a pyridine ring substituted at the 2-position with a thiophene heterocycle. The dihydrobenzofuran core contributes rigidity and moderate lipophilicity, while the thiophene-pyridine unit may enhance electronic properties and binding specificity .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-13(10-16)5-8-23-17)20-11-14-2-1-7-19-18(14)15-6-9-24-12-15/h1-4,6-7,9-10,12,20H,5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAVHZHLVYTONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach includes:
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Formation of the Pyridine-Thiophene Intermediate: : This step involves the coupling of 3-bromopyridine with thiophene-3-boronic acid using a Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by palladium(0) complexes under mild conditions, typically in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .
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Benzofuran Synthesis: : The benzofuran moiety can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkylating agent. This step often requires acidic or basic conditions to facilitate the cyclization process .
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Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzofuran derivative with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and benzofuran moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the pyridine ring, converting it to piperidine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibits a range of biological activities:
Anticancer Potential
Studies have shown that compounds with similar structures can inhibit various cancer cell lines by interfering with specific signaling pathways. For instance, sulfonamide derivatives have been explored for their ability to modulate enzyme activities related to cancer progression .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Research suggests that derivatives of this compound can exhibit antimicrobial effects against a variety of pathogens, potentially serving as new antibiotics .
Industrial Applications
This compound has potential industrial applications:
Pharmaceutical Development
Due to its promising biological activities, this compound is being investigated as a lead molecule in drug development for various therapeutic areas.
Material Science
The unique electronic properties of thiophene and pyridine derivatives make them suitable for applications in organic electronics and materials science .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound inhibited growth in breast cancer cell lines through apoptosis induction .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of sulfonamides and their potential use in treating inflammatory bowel disease .
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The heterocyclic rings can interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, we compare it with three analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparison Points
Core Scaffold Differences: The target compound’s dihydrobenzofuran-sulfonamide core contrasts with the furopyridine-carboxamide scaffolds in –3.
Substituent Effects: Thiophene vs. Pyrazole (): Replacing thiophene with 1-methylpyrazole introduces additional hydrogen-bonding capacity (via pyrazole N-H) but increases steric bulk, which could affect binding pocket compatibility .
Pharmacological Implications: The thiophene’s sulfur atom in the target compound may confer metabolic stability by resisting cytochrome P450 oxidation compared to pyrazole or phenyl groups .
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzofuran moiety, a thiophene ring, and a pyridine group. This unique arrangement contributes to its potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with receptors that play roles in signaling pathways, leading to alterations in cellular responses.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds within the same chemical class. For instance, dihydrobenzofuran derivatives have shown promising results against various cancer cell lines. A study indicated that modifications to the dihydrobenzofuran structure can significantly enhance cytotoxic activity against tumor cells .
Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 10 | Tubulin polymerization inhibition |
| Compound B | SK-Hep-1 (Liver) | 15 | Apoptosis induction |
| This compound | TBD | TBD |
Tyrosinase Inhibition
The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. Tyrosinase inhibitors are valuable in cosmetic applications and food preservation. Studies demonstrated that certain structural modifications can enhance inhibitory potency .
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted using various cancer cell lines to determine the cytotoxic effects of this compound. Preliminary results suggest significant cytotoxicity at micromolar concentrations.
- Mechanistic Insights : Further investigation into the compound's mechanism revealed that it may disrupt tubulin polymerization, a crucial step in mitosis, thereby exhibiting antitumor activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for evaluating its therapeutic potential. Studies on related compounds suggest that they exhibit favorable absorption and distribution characteristics while maintaining low toxicity at effective doses .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution between a pyridine-thiophene intermediate and a sulfonamide precursor.
- Coupling reactions under anhydrous conditions using solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Purification via column chromatography or recrystallization to isolate the final product. Critical parameters include temperature control (e.g., reflux conditions), catalyst selection (e.g., triethylamine for deprotonation), and stoichiometric ratios to minimize by-products .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substitution patterns on the pyridine, thiophene, and dihydrobenzofuran rings. 19F NMR is critical for trifluoromethoxy derivatives .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between pyridine-thiophene intermediates and sulfonamide groups?
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings.
- Solvent Effects: Compare polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity.
- Reaction Monitoring: Use HPLC-MS to track intermediate stability and optimize reaction times .
Q. What computational approaches predict the target protein interactions of this compound?
- Molecular Docking: Tools like AutoDock Vina model binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing sulfonamide-group interactions with catalytic sites.
- Molecular Dynamics (MD) Simulations: Assess binding stability over time using force fields like AMBER.
- QSAR Models: Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from enzyme inhibition assays .
Q. How should researchers address discrepancies in reported melting points and solubility profiles?
- Standardized Characterization: Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) for melting point determination.
- Solubility Protocols: Measure solubility in phosphate-buffered saline (PBS, pH 7.4) with sonication to ensure dispersion homogeneity.
- Batch Variability Analysis: Compare multiple synthesis routes (e.g., variations in sulfonyl chloride activation) to identify purity-dependent properties .
Q. What strategies exist for modifying the dihydrobenzofuran moiety to enhance metabolic stability?
- Electron-Withdrawing Groups: Introduce halogens (e.g., Cl, F) at the C-2 position to reduce oxidative metabolism.
- Deuterium Incorporation: Replace labile hydrogen atoms with deuterium to slow CYP450-mediated degradation.
- Pro-Drug Design: Mask polar sulfonamide groups with ester linkages to improve bioavailability .
Methodological Notes
- Contradiction Analysis: Conflicting bioactivity data may arise from impurities in intermediates. Always validate purity via HPLC (>95%) before biological testing .
- Advanced Characterization: Pair experimental data (e.g., NMR) with computational tools (Gaussian for DFT calculations) to resolve ambiguous stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
